molecular formula C8H11NO B13624252 5-Ethyl-6-methylpyridin-3-ol

5-Ethyl-6-methylpyridin-3-ol

Cat. No.: B13624252
M. Wt: 137.18 g/mol
InChI Key: FPWQAIPAVMZWPF-UHFFFAOYSA-N
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Description

5-Ethyl-6-methylpyridin-3-ol is a chemical compound belonging to the pyridinol family. Pyridinols are derivatives of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring. It is known for its potential antioxidant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-hydroxypyridine with ethyl and methyl groups under controlled conditions. The reaction typically requires the use of alkyl halides (such as ethyl bromide and methyl iodide) and a base (such as potassium carbonate) in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-6-methylpyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methylpyridin-3-ol primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It stabilizes the phenoxyl radical formed during the scavenging process, which enhances its antioxidant activity. The molecular targets include cellular components like lipids, proteins, and DNA, which are protected from oxidative damage by the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-methylpyridin-3-ol is unique due to the specific positioning of its ethyl and methyl groups, which contribute to its distinct chemical and biological properties. Its enhanced antioxidant activity compared to similar compounds makes it a valuable subject of study in various fields .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-6-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO/c1-3-7-4-8(10)5-9-6(7)2/h4-5,10H,3H2,1-2H3

InChI Key

FPWQAIPAVMZWPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)O)C

Origin of Product

United States

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